molecular formula C8H12F3NO2 B1433704 (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid CAS No. 1447943-80-7

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid

Cat. No.: B1433704
CAS No.: 1447943-80-7
M. Wt: 211.18 g/mol
InChI Key: KODWKBQNKPGAIL-LURJTMIESA-N
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Description

Historical Context of Fluorinated Piperidine Derivatives

The development of fluorinated piperidine derivatives emerged from the broader recognition of fluorine as a potent substituent in medicinal and agricultural chemistry over recent decades. Piperidines have long been recognized as crucial structural motifs, with piperidine being identified as the most abundant heterocycle in pharmaceuticals. The systematic exploration of fluorinated piperidines gained momentum as researchers discovered that fluorine atoms could dramatically alter the properties of pharmaceutical compounds through their unique electronic and steric effects.

Historical investigations into fluorinated heterocycles revealed that combining fluorine substituents with nitrogen-containing rings presented significant synthetic challenges. Early methodologies for accessing fluorinated piperidines were often impractical and required substrates with pre-defined stereochemistry. The diastereoselective synthesis of substituted monofluorinated piperidines frequently necessitated complex multistep approaches, while multifluorinated piperidines presented even greater synthetic obstacles.

A significant breakthrough occurred in 2017 when researchers developed innovative dearomatization-hydrogenation processes that enabled the formation of all-cis-(multi)fluorinated piperidines through pyridine dearomatization followed by complete saturation. These methodological advances represented a paradigm shift in the field, providing straightforward access to previously difficult-to-obtain fluorinated piperidine architectures.

Significance in Organic and Medicinal Chemistry

The significance of (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid in organic and medicinal chemistry stems from several key factors that position it as a valuable synthetic intermediate and pharmaceutical building block. Fluorinated piperidines have become recognized as desirable motifs for pharmaceutical and agrochemical research, with approximately one-quarter of all small-molecule drugs in the market containing at least one fluorine atom.

The trifluoroethyl group in this compound enhances lipophilicity and alters binding properties with biomolecules, which can significantly impact drug-target interactions. This modification is particularly valuable because fluorine's strong preference for gauche orientation is widely utilized to establish conformationally defined building blocks. The strategic placement of fluorine atoms can modulate the basicity of adjacent nitrogen atoms, disrupting binding to problematic targets such as the human ether-a-go-go-related gene potassium ion channel and increasing cardiovascular safety profiles.

Research has demonstrated that fluorinated piperidines exhibit unique conformational behaviors that have attracted the interest of physical-organic chemists. Nuclear magnetic resonance analysis of free nitrogen-hydrogen piperidines has confirmed the gauche conformation of these products in deuterated chloroform, validating theoretical predictions about their three-dimensional structures. This conformational rigidity can be advantageous for drug design applications where precise molecular geometry is crucial for biological activity.

The compound serves as an excellent candidate for use in drug design due to its conformationally restricted nature and the diverse patterns of fluorine substitution within its rigid skeleton. These structural features make it particularly useful for structure-activity relationship studies and for developing pharmaceuticals with improved pharmacokinetic properties.

Classification as Piperidine Carboxylic Acid Derivative

This compound belongs to the chemical class of piperidine carboxylic acids, representing a specialized subset of heterocyclic compounds characterized by the presence of both a six-membered saturated nitrogen-containing ring and a carboxylic acid functional group. The systematic classification of this compound encompasses several hierarchical levels of chemical taxonomy.

At the broadest level, this compound is classified as a heterocyclic organic compound due to the presence of the nitrogen atom within the ring structure. More specifically, it falls under the category of saturated nitrogen heterocycles, with piperidine being identified as the most prevalent saturated nitrogen-heterocyclic ring system in pharmaceutical applications. The carboxylic acid functionality places it within the broader class of organic acids, while the specific positional arrangement at the 2-position of the piperidine ring defines it as a 2-piperidinecarboxylic acid derivative.

The stereochemical designation (2S) indicates the absolute configuration at the carbon bearing the carboxylic acid group, following the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological profiles. The trifluoroethyl substituent attached to the nitrogen atom further classifies this compound as a nitrogen-alkylated derivative, specifically as a trifluoroethylated piperidine carboxylic acid.

Table 1: Chemical Classification Hierarchy of this compound

Classification Level Category Specific Designation
Compound Class Heterocyclic Organic Compound Saturated Nitrogen Heterocycle
Ring System Six-membered Ring Piperidine Derivative
Functional Group Carboxylic Acid 2-Piperidinecarboxylic Acid
Substitution Pattern Nitrogen-alkylated Trifluoroethyl Substituent
Stereochemistry Chiral Center (2S) Configuration
Molecular Formula C8H12F3NO2 Molecular Weight: 211.18 g/mol

Relationship to Amino Acid Analogs

The structural relationship between this compound and naturally occurring amino acids positions this compound as a significant amino acid analog with potential biological and synthetic applications. This classification as an amino acid analogue arises from the presence of both an amino group (incorporated within the piperidine ring) and a carboxylic acid functional group, mirroring the fundamental structural elements found in proteinogenic amino acids.

The compound exhibits structural similarities to pipecolic acid, also known as homoproline, which is a naturally occurring non-proteinogenic amino acid. Pipecolic acid itself is classified as a cyclic amino acid with the structure (S)-piperidine-2-carboxylic acid, making the trifluoroethylated derivative a synthetic analog with enhanced chemical properties. This relationship is particularly significant because pipecolic acid derivatives have demonstrated various biological activities and synthetic utilities.

The incorporation of fluorine atoms into amino acid structures has become an important strategy for developing unnatural amino acids with enhanced properties. Fluorinated amino acids are highly valued in medicinal chemistry because they can improve metabolic stability, alter binding affinity, and modulate pharmacokinetic properties compared to their non-fluorinated counterparts. The synthesis of complex unnatural fluorine-containing amino acids has been the subject of extensive research, with multiple fluorine-containing variants showing promise for pharmaceutical applications.

Research has demonstrated that fluorinated piperidine-based amino acids can serve as valuable building blocks for peptide synthesis and drug development. These compounds can be incorporated into peptide chains to create modified proteins with altered properties, or they can serve as standalone pharmaceutical agents. The unique combination of the piperidine ring system with trifluoroethyl substitution provides enhanced lipophilicity and potentially improved membrane permeability compared to natural amino acids.

Table 2: Structural Comparison with Related Amino Acid Analogs

Compound Molecular Formula Key Structural Features Biological Significance
This compound C8H12F3NO2 Trifluoroethyl-substituted piperidine ring, (2S) configuration Synthetic amino acid analog with enhanced lipophilicity
L-Pipecolic acid C6H11NO2 Unsubstituted piperidine ring, naturally occurring Non-proteinogenic amino acid, metabolic intermediate
L-Proline C5H9NO2 Five-membered pyrrolidine ring Proteinogenic amino acid, structural role in proteins
(S)-Piperidine-2-carboxylic acid hydrochloride C6H12ClNO2 Piperidine ring with hydrochloride salt Pharmaceutical intermediate and research compound

The development of efficient synthetic methodologies for accessing fluorinated amino acid derivatives has expanded the toolkit available to medicinal chemists. Recent advances in catalytic hydrogenation of fluoropyridines have provided straightforward routes to fluorinated piperidine amino acids, making these valuable building blocks more accessible for research and development applications. These synthetic advances have enabled the preparation of gram-scale quantities of fluorinated piperidine derivatives, supporting their evaluation in various biological and chemical applications.

Properties

IUPAC Name

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWKBQNKPGAIL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Process via Acid Chloride Intermediate

A more sophisticated method involves the preparation of an acid chloride intermediate from a fluorinated benzoic acid derivative, followed by reaction with 2-(aminomethyl)piperidine or related intermediates.

  • Step 1: Synthesis of 2,5-bis-(2,2,2-trifluoroethoxy)benzoic acid, which is then converted to its acid chloride.
  • Step 2: Reaction of the acid chloride with 2-(aminomethyl)piperidine yields the desired piperidine derivative.
  • Step 3: Catalytic hydrogenation of the pyridine ring (if starting from a pyridine intermediate) to obtain the piperidine ring.

Key Details from Research:

  • The acid chloride intermediate is highly reactive and must be used immediately after preparation due to instability.
  • Non-selective acylation can occur, leading to mixtures of isomers if both nitrogen atoms react, which is a disadvantage of the one-step process.
  • The two-step process via a pyridine intermediate is commercially preferred to improve selectivity and yield.
  • Catalytic hydrogenation is typically performed under hydrogen pressure (~0.39 to 0.59 MPa) at temperatures around 70°C, with hydrogen uptake monitored over several hours.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Alkylating agent 2,2,2-Trifluoroethyl bromide or tosylate High purity required for selectivity
Base K2CO3, NaH, or other strong bases Controls deprotonation and reaction rate
Solvent DMF, acetonitrile, ethyl acetate Polar aprotic solvents favor SN2 alkylation
Temperature 25–80°C Elevated temperatures increase reaction rate
Reaction time Several hours (2–24 h) Monitored by TLC or HPLC
Catalysts (for hydrogenation) Pd/C or similar Used in pyridine hydrogenation step
Hydrogen pressure 0.39–0.59 MPa Ensures complete reduction of pyridine to piperidine

Research Findings and Comparative Analysis

  • The two-step process via pyridine intermediates offers better control over regioselectivity and stereoselectivity compared to direct one-step acylation, which may yield mixtures of N-acylated isomers due to non-selective reactions at multiple nitrogen sites.
  • The acid chloride intermediate is a key reactive species but is unstable and must be freshly prepared and immediately used, limiting large-scale storage and handling.
  • The use of excess trifluoroethanol in some synthetic routes is inefficient and leads to by-products, making stoichiometric optimization critical for yield and purity.
  • Catalytic hydrogenation parameters (pressure, temperature, catalyst loading) significantly affect the completion and purity of the final piperidine product.

Summary Table of Preparation Routes

Method Starting Material(s) Key Steps Advantages Disadvantages
Direct N-alkylation (S)-piperidine-2-carboxylic acid + trifluoroethyl halide Base-mediated alkylation Simple, direct Risk of over-alkylation, stereochemistry sensitive
Two-step via acid chloride 2,5-bis-(2,2,2-trifluoroethoxy)benzoic acid → acid chloride + 2-(aminomethyl)pyridine Acid chloride formation, coupling, catalytic hydrogenation Improved selectivity, commercial preference Acid chloride instability, multi-step complexity
Pyridine intermediate route Acid chloride + 2-(aminomethyl)pyridine Coupling followed by hydrogenation Selective, avoids isomer mixtures Requires hydrogenation step

Additional Notes

  • The stereochemistry at the 2-position is preserved by using chiral starting materials or chiral catalysts.
  • Purification often involves recrystallization or chromatographic techniques to isolate the desired enantiomer.
  • Industrial-scale synthesis favors the two-step process for better control and scalability despite increased complexity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
The trifluoroethyl group in (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid enhances its interaction with biological targets. Studies indicate that the compound has potential as an inhibitor of specific enzymes and receptors, making it a candidate for therapeutic applications. The unique electronic properties imparted by the trifluoroethyl moiety may enhance binding affinity to target proteins, which is crucial for drug design and development.

Case Studies
Recent research highlights the compound's role in developing inhibitors for various diseases. For instance, it has been investigated as a potential inhibitor of the Plasmodium falciparum proteasome, which is a promising target for antimalarial drugs. Structure-activity relationship studies have shown that modifications to the piperidine ring can significantly affect potency and selectivity against the proteasome .

Organic Synthesis

Synthetic Utility
The compound serves as a versatile building block in organic synthesis. Its piperidine structure allows for various functional group modifications, enabling the creation of more complex molecules. The trifluoroethyl group can be utilized to introduce fluorinated functionalities into other compounds, enhancing their pharmacological properties.

Reactions and Mechanisms
Common synthetic routes involve nucleophilic substitutions and coupling reactions where this compound acts as a nucleophile or electrophile. These reactions are essential for modifying the compound for specific applications in research and industry.

Drug Development

Therapeutic Potential
The compound's ability to modulate protein-ligand interactions positions it as a valuable candidate in drug discovery processes. Its structural similarity to known bioactive compounds suggests that it may exhibit similar biological activities, warranting further investigation into its therapeutic applications .

Regulatory Insights
As research progresses, understanding the pharmacokinetics and toxicity profiles of this compound will be crucial for its advancement in clinical settings. Regulatory bodies will require comprehensive data on its efficacy and safety before considering it for therapeutic use.

Mechanism of Action

The mechanism of action of (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules, such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethyl group distinguishes this compound from analogs with alternative N-substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(2S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid CF₃CH₂ C₈H₁₀F₃NO₂ ~209.17* High lipophilicity, metabolic stability
(2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid (CH₃)₂CH C₉H₁₇NO₂ ~173.12* Moderate lipophilicity, synthesized in 97% yield
(2S)-1-Hydroxypiperidine-2-carboxylic acid OH C₆H₁₁NO₃ 145.16 High hydrophilicity, hydrogen-bonding capacity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Boc, C₆H₅ C₁₇H₂₃NO₄ 305.37 Steric bulk, aromatic interactions
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc C₂₀H₂₀N₂O₄ ~352.39* UV-active, peptide synthesis applications

*Calculated based on molecular formulas.

  • Trifluoroethyl vs. Isopropyl (Propan-2-yl) : The trifluoroethyl group enhances electronegativity and lipophilicity compared to the isopropyl substituent. This may improve membrane permeability and resistance to oxidative metabolism, which is advantageous in drug design .
  • Trifluoroethyl vs.
  • Trifluoroethyl vs. Boc/Phenyl : The tert-butoxycarbonyl (Boc) and phenyl groups in introduce steric hindrance and aromaticity, which may alter binding affinities in enzyme-targeted applications.

Spectroscopic and Structural Insights

  • NMR Shifts : In (2S)-1-(propan-2-yl)piperidine-2-carboxylic acid, the isopropyl methyl protons resonate at δ 1.23–1.34 ppm , whereas the trifluoroethyl group’s adjacent protons would likely show deshielding due to the electron-withdrawing CF₃ group.
  • Crystallography : The hydroxyl analog’s 3D structure (from ) reveals intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, a feature absent in the trifluoroethyl derivative.

Biological Activity

(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound features a piperidine ring with a carboxylic acid group and a trifluoroethyl substituent. The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the trifluoroethyl group can modify the compound's reactivity and binding affinity to various biological molecules, such as enzymes or receptors. These interactions are crucial for its pharmacological effects, particularly in the context of drug development.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including those similar to this compound. For instance, certain fluorinated piperidine analogs have demonstrated inhibitory effects against viruses like influenza and SARS-CoV-2. The incorporation of trifluoromethyl groups has been linked to enhanced antiviral activity due to improved binding to viral proteins .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Piperidine derivatives have been explored for their ability to inhibit bacterial growth and may serve as leads for developing new antibiotics. The presence of the trifluoroethyl group could enhance the antimicrobial efficacy by improving membrane permeability and stability against metabolic degradation .

Inhibition of Enzymatic Activity

Studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could modulate the activity of proteases critical for viral replication or other therapeutic targets in cancer biology. The precise mechanism involves competitive inhibition where the compound mimics substrate structures or binds to active sites on enzymes .

Case Study 1: Antiviral Efficacy

A study investigating a series of piperidine derivatives found that compounds with similar structures exhibited significant antiviral activity against HCoV-229E and SARS-CoV-2. The research demonstrated that these compounds could inhibit viral replication effectively at low micromolar concentrations .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibitors, this compound was evaluated for its ability to inhibit RORγt, a target implicated in autoimmune diseases. The compound showed promising results in cellular assays, suggesting its potential as a therapeutic agent for conditions like psoriasis .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget/PathwayIC50 (µM)Reference
This compoundAntiviralInfluenza Virus7.4
N-(Indazol-3-yl)piperidine-4-carboxylic acidAutoimmune InhibitionRORγt0.71
4-Fluorinated PiperidinesAntimicrobialVarious Bacterial Strains<10

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres and elevated temperatures (40–100°C) is commonly employed. For trifluoroethylation, consider iridium-catalyzed enantioselective reactions to preserve the (2S) configuration. Yield optimization requires precise control of stoichiometry, solvent selection (e.g., tert-butyl alcohol), and reaction time (5.5–17 hours). Post-reaction purification via acid-base extraction or column chromatography is critical .

Q. Which analytical techniques are essential for characterizing this compound and its impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended for enantiomeric purity assessment. Mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) are critical for structural confirmation. Impurity profiling (e.g., epimers or sulfinated byproducts) requires gradient elution protocols with photodiode array detection, as minor chromatographic condition changes can resolve co-eluting impurities .

Q. What safety protocols should be prioritized during handling and synthesis?

  • Methodological Answer : Use fume hoods for volatile intermediates and avoid ignition sources (sparks, open flames). Personal protective equipment (PPE) and inert atmosphere gloveboxes are mandatory for air-sensitive steps. Pre-reaction risk assessments must include thermal stability analysis of trifluoroethyl-containing intermediates to mitigate exothermic decomposition .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (2S) configuration be systematically addressed?

  • Methodological Answer : Enantioselective catalysis (e.g., iridium complexes) or chiral auxiliaries (e.g., fluorenylmethoxycarbonyl [Fmoc] groups) can enforce stereocontrol. Dynamic kinetic resolution during piperidine ring formation may reduce racemization. Post-synthesis validation via circular dichroism (CD) or X-ray crystallography is advised to confirm configuration retention .

Q. What computational approaches predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Density functional theory (DFT) can model trifluoroethyl group electronic effects on acidity (pKa) and nucleophilicity. Molecular docking simulations (e.g., AutoDock Vina) with homology-modeled enzyme active sites (e.g., peptidases or kinases) may predict binding affinities. Use Crippen or McGowan methods to estimate logP for bioavailability studies .

Q. How do process parameters (e.g., membrane separation, powder technology) impact large-scale synthesis?

  • Methodological Answer : Membrane filtration (nanofiltration) can isolate intermediates, while spray drying optimizes particle size distribution for API formulation. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression and impurity formation .

Q. What strategies resolve contradictions in published data on this compound’s stability or bioactivity?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., ICH guidelines for temperature/humidity). Cross-validate bioassay results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays). Meta-analyses of structural analogs (e.g., piperidine-2-carboxylic acid derivatives) can contextualize discrepancies .

Methodological Tables

Parameter Optimal Conditions Evidence Source
Catalytic System Pd(OAc)₂, XPhos ligand, Cs₂CO₃
Chiral Resolution Iridium catalysts, Fmoc protection
Impurity Detection HPLC with C18 column, 0.1% TFA gradient
logP Estimation Crippen/McGowan fragment contribution

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.